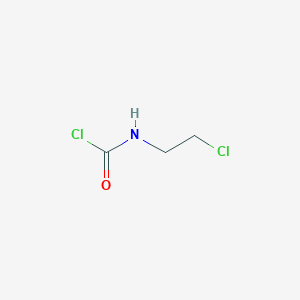![molecular formula C20H14F4N2O2 B2567242 1-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxopyridine-3-carboxamide CAS No. 946353-45-3](/img/structure/B2567242.png)
1-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxopyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a carboxamide, which is a functional group characterized by a carbonyl (C=O) group attached to an amine (NH2). The presence of the carboxamide group can influence the compound’s reactivity and interactions with other molecules. The compound also contains a benzyl group (a benzene ring attached to a CH2 group) and a phenyl group (a benzene ring), both of which are common in organic chemistry and pharmaceutical compounds .
Molecular Structure Analysis
The compound’s structure is likely to be largely planar due to the conjugated system of the benzene rings and the carboxamide group. The presence of the fluorine atoms in the trifluoromethyl group could introduce some steric hindrance and electronic effects, potentially affecting the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the polar carboxamide group could make this compound more soluble in polar solvents. The trifluoromethyl group could also affect the compound’s properties, as fluorine atoms are highly electronegative .Scientific Research Applications
Synthesis of Fluorinated Compounds
This compound is relevant in the synthesis of mono- and difluoronaphthoic acids, which are essential for creating biologically active compounds. Fluorinated versions of naphthoic acids are of particular interest due to their novel properties, and the described compound plays a role in the synthesis process that involves electrophilic fluorination and Friedel-Crafts cyclization among other steps (Tagat et al., 2002).
Pharmaceutical Research
In the pharmaceutical industry, derivatives of the mentioned compound have been developed to inhibit poly(ADP-ribose) polymerase (PARP), showing significant potential for cancer treatment. These derivatives demonstrate excellent potency and efficacy in vitro and in vivo, indicating the compound's relevance in creating new therapeutic agents (Penning et al., 2010).
Antimicrobial Agents
The synthesis and antipathogenic activity of thiourea derivatives, including those related to the given compound, have been studied for their effectiveness against bacterial cells, particularly in combating biofilm-associated infections. This research underscores the potential for developing new antimicrobial agents based on the structural framework of the compound (Limban et al., 2011).
Radioligand Development
The compound has been utilized in the synthesis and evaluation of novel radioligands for imaging studies, such as [18F]IUR-1601, designed for the P2X7 receptor. This application is crucial for advancing diagnostic methods in neuroscience and oncology, highlighting the compound's versatility in radiopharmaceutical development (Gao et al., 2018).
Material Science
In material science, compounds related to "1-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxopyridine-3-carboxamide" have been explored for the synthesis of new polymeric materials. These materials exhibit unique properties such as solubility in organic solvents and thermal stability, making them suitable for various applications, including electronics and coatings (Xie et al., 2001).
Future Directions
properties
IUPAC Name |
1-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F4N2O2/c21-17-9-8-14(11-16(17)20(22,23)24)25-18(27)15-7-4-10-26(19(15)28)12-13-5-2-1-3-6-13/h1-11H,12H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQUDDMJQMVCJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylpyrazole-3-carboxamide](/img/structure/B2567164.png)
![4-(2-(Ethylthio)-5-methyl-6-(o-tolylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoic acid](/img/structure/B2567165.png)


![3-(2-Cyclobutyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-7-fluoro-1H-quinazoline-2,4-dione](/img/structure/B2567170.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B2567173.png)
![N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2567176.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2567179.png)
![N-{[4-(4-bromophenoxy)phenyl]methyl}cyclopropanamine](/img/structure/B2567180.png)
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2567182.png)